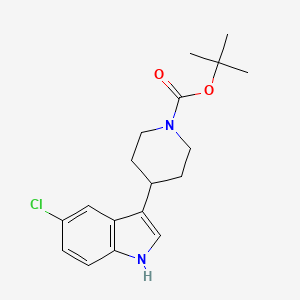
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring and an indole ring, with a tert-butyl ester group and a carboxylate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indole and 1-(tert-butoxycarbonyl)piperidin-4-one.
Reaction: These starting materials undergo a reaction to form the precursor of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin and dopamine receptors, which play a role in its potential therapeutic effects. The compound may also inhibit certain enzymes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Similar in structure but lacks the chlorine substituent on the indole ring.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Contains a pyridine ring instead of an indole ring.
Uniqueness
The presence of the chlorine substituent on the indole ring in tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .
Eigenschaften
Molekularformel |
C18H23ClN2O2 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23ClN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3 |
InChI-Schlüssel |
UJIDLCUKNDLTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















